N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C20H28N4S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C20H28N4S/c1-23(19-8-4-5-11-21-19)18-9-12-24(13-10-18)14-17-15-25-20(22-17)16-6-2-3-7-16/h4-5,8,11,15-16,18H,2-3,6-7,9-10,12-14H2,1H3 |
InChI Key |
BJRIMLFRGNCQQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CSC(=N2)C3CCCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings with the pyridine ring through nucleophilic substitution reactions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity, while the piperidine and pyridine rings can interact with receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its combination of three distinct rings (thiazole, piperidine, and pyridine), which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal and industrial chemistry .
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